3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine
CAS No.: 1219571-83-1
Cat. No.: VC5029802
Molecular Formula: C7H5BrN4
Molecular Weight: 225.049
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219571-83-1 |
|---|---|
| Molecular Formula | C7H5BrN4 |
| Molecular Weight | 225.049 |
| IUPAC Name | 3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) |
| Standard InChI Key | SKNKBPWBMOKIQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NNC(=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic name, 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine, reflects its hybrid structure:
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A pyridine ring (C₅H₅N) serves as the core scaffold.
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At position 3 of the pyridine, a 1H-1,2,4-triazole substituent is attached.
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The triazole ring bears a bromine atom at position 3.
Its molecular formula is C₇H₅BrN₄, with a molecular weight of 225.05 g/mol . The CAS registry number 219508-87-9 uniquely identifies this isomer .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| CAS Number | 219508-87-9 |
| Exact Mass | 223.97000 |
| Topological Polar Surface Area | 54.46 Ų |
| LogP (Partition Coefficient) | 1.629 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step protocols:
Triazole Ring Formation
The triazole moiety is synthesized via cyclocondensation of hydrazine derivatives with nitriles. For example, reacting thiosemicarbazide with cyanoacetamide under acidic conditions yields the triazole core.
Bromination
Structural and Spectroscopic Analysis
Crystallographic Insights
Single-crystal X-ray diffraction (SC-XRD) studies of analogous compounds, such as 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, reveal:
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Triclinic crystal system with space group P-1.
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Unit cell parameters: a = 8.9098 Å, b = 9.422 Å, c = 15.702 Å .
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Intermolecular hydrogen bonding and π-π stacking stabilize the lattice .
Table 2: Crystallographic Data for a Related Triazole-Pyridine Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9098(17) |
| b (Å) | 9.422(2) |
| c (Å) | 15.702(4) |
| α (°) | 86.453(9) |
| β (°) | 78.382(7) |
| γ (°) | 69.477(7) |
| Volume (ų) | 1209.1(5) |
Spectroscopic Characterization
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FT-IR: Stretching vibrations at 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N triazole), and 550 cm⁻¹ (C-Br) .
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NMR: ¹H NMR signals at δ 8.5–9.0 ppm (pyridine protons) and δ 7.8–8.2 ppm (triazole protons).
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols:
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Reaction with sodium azide yields 3-azido-1H-1,2,4-triazol-5-yl-pyridine, a precursor for click chemistry.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Heck couplings to construct biaryl systems:
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Coupling with phenylboronic acid forms 3-phenyl-5-(1H-1,2,4-triazol-5-yl)pyridine, a potential kinase inhibitor .
Table 3: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives |
| Nucleophilic Substitution | NaN₃, DMSO, 120°C | Azido-functionalized triazoles |
Biological and Material Applications
Antimicrobial Activity
Triazole-pyridine hybrids exhibit broad-spectrum antimicrobial activity:
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MIC values against E. coli and S. aureus range from 2–8 µg/mL, outperforming metronidazole.
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The triazole ring chelates metal ions in microbial enzymes, disrupting metabolic pathways.
Nonlinear Optical (NLO) Materials
Computational studies predict strong second-harmonic generation (SHG) responses due to:
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